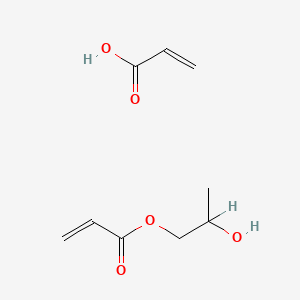
2-hydroxypropyl prop-2-enoate;prop-2-enoic acid
Beschreibung
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid is a compound with significant applications in various fields. It is known for its role in polymer chemistry and is often used in the production of various copolymers. The compound is characterized by its molecular formula C12H17NaO7 and has a molecular weight of 296.24900 .
Eigenschaften
CAS-Nummer |
39373-34-7 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
2-hydroxypropyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C3H4O2/c1-3-6(8)9-4-5(2)7;1-2-3(4)5/h3,5,7H,1,4H2,2H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
DGZIMLVEXGVYDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C=C)O.C=CC(=O)O |
Verwandte CAS-Nummern |
55719-33-0 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid typically involves the esterification of acrylic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of temperature and pH to ensure optimal yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize to form copolymers with other monomers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form acrylic acid and 2-hydroxypropyl alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Polymerization: Copolymers with various properties.
Esterification: Esters of acrylic acid.
Hydrolysis: Acrylic acid and 2-hydroxypropyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolymers and as a monomer in polymer chemistry.
Biology: Utilized in the development of hydrogels for biomedical applications.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid involves its ability to undergo polymerization and form copolymers. These copolymers can interact with various molecular targets and pathways, depending on their composition and structure. For instance, in drug delivery systems, the copolymers can encapsulate drugs and release them in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropyl 2-methylprop-2-enoate: Similar in structure but with a methyl group substitution.
2-Ethylhexyl prop-2-enoate: Contains an ethylhexyl group instead of a hydroxypropyl group.
Uniqueness
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid is unique due to its hydroxypropyl group, which imparts specific properties such as increased hydrophilicity and reactivity in polymerization reactions. This makes it particularly useful in applications requiring hydrophilic copolymers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


